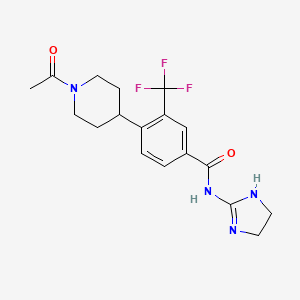
4-(1-acetylpiperidin-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI 0054 is a chemical compound that serves as a negative control for the sodium-hydrogen exchanger isoform 1 (NHE1) inhibitor BI 9627. Unlike BI 9627, BI 0054 does not inhibit NHE1, NHE2, or NHE3, making it useful for comparative studies in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BI 0054 involves multiple steps, including the formation of key intermediates and the final coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for BI 0054 are not widely documented, as it is primarily used in research settings rather than large-scale industrial applications.
Chemical Reactions Analysis
Types of Reactions
BI 0054 is relatively inert in terms of chemical reactivity, which is why it is used as a negative control. It does not undergo significant oxidation, reduction, or substitution reactions under standard laboratory conditions.
Common Reagents and Conditions
Due to its inert nature, BI 0054 does not react with common reagents used in typical chemical reactions. It remains stable under various conditions, making it a reliable negative control.
Major Products Formed
Since BI 0054 does not undergo significant chemical reactions, no major products are formed from its reactions.
Scientific Research Applications
BI 0054 is primarily used in scientific research as a negative control compound. Its applications include:
Chemistry: Used to validate the specificity of NHE1 inhibitors by providing a baseline for comparison.
Biology: Employed in studies involving cellular pH regulation and ion exchange mechanisms.
Medicine: Utilized in preclinical studies to understand the role of NHE1 in various diseases, including cardiovascular conditions.
Industry: Limited industrial applications, mainly confined to research and development settings
Mechanism of Action
BI 0054 does not exert any significant effects on sodium-hydrogen exchanger isoform 1, sodium-hydrogen exchanger isoform 2, or sodium-hydrogen exchanger isoform 3. Its primary role is to serve as a negative control, ensuring that observed effects in experiments are due to the active compound (such as BI 9627) and not other variables .
Comparison with Similar Compounds
Similar Compounds
BI 9627: A highly potent sodium-hydrogen exchanger isoform 1 inhibitor with significant activity in various assays.
Other NHE1 Inhibitors: Compounds that inhibit sodium-hydrogen exchanger isoform 1 with varying degrees of potency and selectivity.
Uniqueness
BI 0054 is unique in its role as a negative control. Unlike other sodium-hydrogen exchanger isoform 1 inhibitors, it does not exhibit inhibitory activity, making it an essential tool for validating experimental results and ensuring the specificity of active compounds .
Properties
Molecular Formula |
C18H21F3N4O2 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-(1-acetylpiperidin-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H21F3N4O2/c1-11(26)25-8-4-12(5-9-25)14-3-2-13(10-15(14)18(19,20)21)16(27)24-17-22-6-7-23-17/h2-3,10,12H,4-9H2,1H3,(H2,22,23,24,27) |
InChI Key |
UPJRPOWMFLBSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)NC3=NCCN3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















